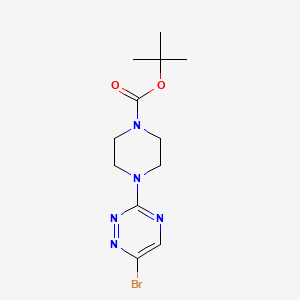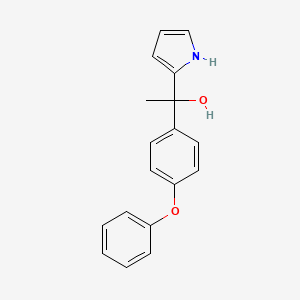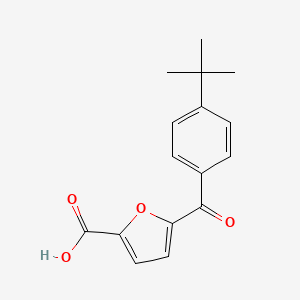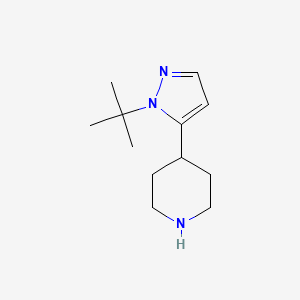
Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, features a tert-butyl group, a bromine atom, and a triazine ring, making it a unique and valuable molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate typically involves the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . Another method involves the reaction of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Applications De Recherche Scientifique
Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one: A precursor in the synthesis of the target compound.
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with similar structural features.
Uniqueness
Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate is unique due to the presence of the bromine atom and the triazine ring, which confer specific chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other piperazine derivatives.
Propriétés
Formule moléculaire |
C12H18BrN5O2 |
|---|---|
Poids moléculaire |
344.21 g/mol |
Nom IUPAC |
tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H18BrN5O2/c1-12(2,3)20-11(19)18-6-4-17(5-7-18)10-14-8-9(13)15-16-10/h8H,4-7H2,1-3H3 |
Clé InChI |
DHOCCCGEDASDKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)


![2-Aminobenzo[d]thiazole-5-carboxamide](/img/structure/B11790097.png)

![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11790109.png)






![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)
